2-Methoxy-5-(pentafluorosulfur)aniline
Overview
Description
Preparation Methods
One common synthetic route includes the reaction of 2-methoxyaniline with a pentafluorosulfurating agent under controlled conditions . The reaction conditions often require specific temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up this process with optimized reaction parameters to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
2-Methoxy-5-(pentafluorosulfur)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed efficiently .
Scientific Research Applications
2-Methoxy-5-(pentafluorosulfur)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)aniline involves its interaction with specific molecular targets and pathways. The pentafluorosulfur group can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzymatic activities and signaling pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
2-Methoxy-5-(pentafluorosulfur)aniline can be compared with other similar compounds, such as:
2-Methoxy-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a pentafluorosulfur group, leading to differences in reactivity and applications.
2-Methoxy-5-(pentafluorosulfur)benzonitrile:
Properties
IUPAC Name |
2-methoxy-5-(pentafluoro-λ6-sulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NOS/c1-14-7-3-2-5(4-6(7)13)15(8,9,10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLURTVOYVCVDAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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